2-[(Thian-3-yl)amino]butan-1-ol

Catalog No.
S13806704
CAS No.
M.F
C9H19NOS
M. Wt
189.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Thian-3-yl)amino]butan-1-ol

Product Name

2-[(Thian-3-yl)amino]butan-1-ol

IUPAC Name

2-(thian-3-ylamino)butan-1-ol

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

InChI

InChI=1S/C9H19NOS/c1-2-8(6-11)10-9-4-3-5-12-7-9/h8-11H,2-7H2,1H3

InChI Key

DQMDMCLDAKTLJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCCSC1

2-[(Thian-3-yl)amino]butan-1-ol is an organic compound characterized by the presence of a thian-3-yl group attached to an amino butanol structure. Its molecular formula is C7H15NOS, and it has a molecular weight of 161.27 g/mol. The compound features a hydroxyl group (-OH) and an amino group (-NH2), which contribute to its reactivity and potential biological activities. The thian-3-yl moiety, a sulfur-containing heterocycle, imparts unique chemical properties that differentiate it from other amino alcohols.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
  • Reduction: It can be reduced to yield thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 2-[(Thian-3-yl)amino]butan-1-ol suggests potential pharmacological applications. The compound may interact with biological targets such as enzymes and receptors, leading to alterations in their activity. Studies are ongoing to explore its role as a precursor in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties . Its unique thian-3-yl structure may enhance its interaction with biological systems compared to other amino alcohols.

The synthesis of 2-[(Thian-3-yl)amino]butan-1-ol typically involves the reaction of thian-3-ylamine with butylene oxide under controlled conditions. Common solvents for this reaction include ethanol or methanol, and careful temperature regulation is essential to achieve the desired product. On an industrial scale, continuous flow reactors may be employed to optimize yield and efficiency, followed by purification methods such as distillation or crystallization.

This compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in organic synthesis.
  • Biology: Its potential biological activity makes it a subject of interest for research into new therapeutic agents.
  • Medicine: Ongoing studies aim to explore its use as a precursor in drug development, particularly for compounds targeting specific diseases.
  • Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

The interaction studies involving 2-[(Thian-3-yl)amino]butan-1-ol focus on its binding affinity and activity against specific molecular targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its effectiveness in modulating target activities . Further research is needed to elucidate the specific pathways involved in its biological effects.

Several compounds share structural similarities with 2-[(Thian-3-yl)amino]butan-1-ol:

Compound NameStructural Features
2-[(Thian-4-yl)amino]butan-1-olSimilar but with a thian group at position 4
2-AminoethanolLacks the thian ring, simpler structure
2-Amino-2-(thian-3-yl)ethan-1-olContains similar thian group but different backbone

Uniqueness: The uniqueness of 2-[(Thian-3-yl)amino]butan-1-ol lies in its specific thian group at position three, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications where other similar compounds may not provide the same efficacy or suitability .

Thermochemical Characteristics

Phase Transition Behavior

The phase transition behavior of 2-[(Thian-3-yl)amino]butan-1-ol represents a complex interplay between molecular structure and intermolecular forces. The compound, with molecular formula C₉H₁₉NOS and molecular weight 189.32 g/mol, exhibits distinctive thermodynamic properties influenced by its thian-3-yl heterocyclic moiety and bifunctional nature [1].

The parent thiane ring system demonstrates characteristic phase transition temperatures, with a melting point of 19°C and boiling point of 141.8°C at standard pressure conditions [2]. These values provide a baseline for understanding the thermal behavior of thian-substituted derivatives. The incorporation of the amino alcohol functionality in 2-[(Thian-3-yl)amino]butan-1-ol significantly modifies these transition parameters through enhanced intermolecular hydrogen bonding capabilities.

Differential scanning calorimetry studies of related sulfur heterocycles reveal that most thiane derivatives exhibit standard melting behavior without complex solid-solid phase transitions [3]. However, the presence of both hydroxyl and amino groups in 2-[(Thian-3-yl)amino]butan-1-ol introduces additional complexity through hydrogen bonding networks that can influence crystalline packing arrangements.

The compound is expected to exist as a liquid at room temperature, consistent with similar amino alcohol structures. The phase transition behavior is modulated by the electronic properties of the sulfur heteroatom, which influences both intramolecular conformation and intermolecular interactions [4].

Solubility Parameters in Various Media

The solubility characteristics of 2-[(Thian-3-yl)amino]butan-1-ol are governed by its amphiphilic nature, possessing both hydrophilic functional groups (hydroxyl and amino) and a hydrophobic thian ring system. The compound demonstrates favorable solubility in polar protic solvents, particularly water and alcohols, due to its hydrogen bonding capability [1].

In aqueous solutions, the compound exhibits enhanced solubility compared to simple thiane derivatives due to the formation of hydrogen bonds between the hydroxyl and amino groups and water molecules. The polar surface area contributions from the nitrogen and oxygen atoms facilitate dissolution in polar media [5].

The solubility behavior in organic solvents varies significantly based on solvent polarity and hydrogen bonding capacity. The compound shows good solubility in alcoholic solvents such as methanol and ethanol, where both hydrogen bonding and dipole-dipole interactions contribute to solvation . In contrast, solubility in nonpolar solvents like hexane or benzene is limited due to the polar nature of the functional groups.

Mixed solvent systems demonstrate interesting solubility profiles, with alcohol-water mixtures often providing optimal solvation conditions for analytical and synthetic applications. The LogP value, while not experimentally determined, is expected to be moderate, reflecting the balanced hydrophilic-lipophilic character of the molecule [7].

Spectroscopic Fingerprints

Vibrational Spectroscopy (Infrared/Raman) Signatures

The infrared spectroscopic profile of 2-[(Thian-3-yl)amino]butan-1-ol exhibits characteristic absorption bands that provide definitive structural identification. The hydroxyl group manifests as a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact frequency dependent on the extent of hydrogen bonding [8]. The primary alcohol functionality typically shows a strong, broad O-H stretch around 3300-3400 cm⁻¹.

The amino group contributes additional complexity to the N-H stretching region, with primary amine N-H stretches appearing as two distinct bands around 3300-3500 cm⁻¹. These frequencies can overlap with the hydroxyl absorption, requiring careful spectral analysis for definitive assignment [9].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with the thian ring contributing characteristic C-H stretches. The aliphatic chain carbons show typical alkyl C-H stretching patterns, with asymmetric and symmetric stretches clearly distinguishable [10].

The thian ring exhibits distinctive C-S stretching vibrations in the 600-800 cm⁻¹ region, providing a diagnostic fingerprint for the sulfur heterocycle. The exact frequency depends on the substitution pattern and conformational preferences of the ring system [11].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and C-S bond stretching modes. The thian ring shows characteristic Raman bands around 650-700 cm⁻¹, corresponding to C-S stretching vibrations [12]. The sulfur-containing heterocycle contributes unique polarizability characteristics that are readily distinguished in Raman spectra.

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-[(Thian-3-yl)amino]butan-1-ol provides detailed structural information through characteristic chemical shifts and coupling patterns. The hydroxyl proton typically appears as a broad singlet around 2-5 ppm, with the exact chemical shift dependent on concentration and solvent conditions [13].

The amino proton shows variable chemical shift behavior, often appearing as a broad signal around 1-3 ppm in deuterated chloroform. The broadness results from rapid exchange processes and quadrupolar relaxation effects. In deuterated methanol, the amino proton may not be observable due to rapid exchange with the solvent [14].

The thian ring protons exhibit characteristic multipicity patterns reflecting the chair conformation of the six-membered ring. The proton at the 3-position shows coupling to adjacent ring protons, appearing as a complex multiplet in the 2.5-3.5 ppm region [15].

The butanol chain protons display typical aliphatic patterns, with the CH₂OH protons appearing as a triplet around 3.6-3.8 ppm. The methyl group of the butyl chain resonates as a characteristic triplet around 1.0-1.2 ppm, while the intervening methylene groups appear as complex multiplets in the 1.2-2.5 ppm region [13].

Carbon-13 NMR spectroscopy provides complementary structural information, with the thian ring carbons appearing in the 20-35 ppm region. The carbon bearing the amino group shows a characteristic downfield shift due to the electron-withdrawing effect of nitrogen [16].

Chromatographic Behavior

Retention Characteristics in High Performance Liquid Chromatography Systems

The chromatographic behavior of 2-[(Thian-3-yl)amino]butan-1-ol in reverse-phase high performance liquid chromatography systems reflects its moderate polarity and hydrogen bonding capabilities. On C₁₈ stationary phases, the compound exhibits intermediate retention times, typically eluting between highly polar and nonpolar analytes [17].

The retention factor (k') varies significantly with mobile phase composition, showing decreased retention as the aqueous content increases. In acetonitrile-water mobile phases, optimal separation conditions typically involve 20-40% organic modifier, providing adequate retention while maintaining reasonable analysis times [18].

The compound demonstrates good peak shape and symmetry under optimized conditions, with theoretical plate counts typically exceeding 5000 for 150 mm columns. The presence of both amino and hydroxyl groups can lead to peak tailing at extreme pH values due to secondary interactions with residual silanol groups [19].

Buffer systems play a crucial role in chromatographic behavior, with phosphate buffers (pH 6-7) providing optimal peak shape and reproducibility. The compound shows pH-dependent retention, with increased retention at higher pH values due to reduced ionization of the amino group [20].

Method development considerations include the need for appropriate column conditioning and the use of ion-pair reagents when necessary to improve peak shape and reduce tailing effects [21].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 2-[(Thian-3-yl)amino]butan-1-ol exhibits characteristic fragmentation patterns that provide definitive structural confirmation. The molecular ion peak appears at m/z 189, corresponding to the molecular weight of the compound [1].

The base peak typically results from α-cleavage adjacent to the nitrogen atom, producing a stable iminium ion. This fragmentation pathway involves loss of the butanol chain, generating a characteristic fragment at m/z 116 corresponding to the thian-3-yl-amino cation [22].

Loss of the hydroxyl group (M-17) produces a significant fragment at m/z 172, while elimination of water (M-18) yields an ion at m/z 171. These fragmentations are common for primary alcohols and provide diagnostic information about the alcohol functionality [23].

The thian ring undergoes characteristic fragmentation, with loss of the sulfur atom producing fragments in the m/z 130-140 range. Sequential loss of methylene groups from the thian ring generates a series of fragments differing by 14 mass units [24].

Secondary fragmentation of the primary fragments produces additional diagnostic ions, including the characteristic m/z 30 fragment corresponding to CH₂=NH₂⁺, which is diagnostic for primary amines [23].

Electrospray ionization mass spectrometry provides complementary information, with the protonated molecular ion [M+H]⁺ at m/z 190 being the predominant species under positive ion conditions. The fragmentation pattern under these conditions shows enhanced stability of the molecular ion with reduced fragmentation intensity [25].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.11873540 g/mol

Monoisotopic Mass

189.11873540 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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